molecular formula C15H18N2O3S2 B2487225 (E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide CAS No. 627470-41-1

(E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide

Cat. No.: B2487225
CAS No.: 627470-41-1
M. Wt: 338.44
InChI Key: XHRCDZNPVIEJKL-FOCLMDBBSA-N
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Description

(E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide is a useful research compound. Its molecular formula is C15H18N2O3S2 and its molecular weight is 338.44. The purity is usually 95%.
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Biological Activity

(E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and antioxidant properties. This article reviews the synthesis, biological evaluations, and structure-activity relationships of this compound based on recent studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-cyclohexyl-4-thiazolidinone derivatives with benzenesulfonyl chlorides. The general procedure includes:

  • Preparation of Thiazolidinone Derivative : The thiazolidinone is synthesized using a cyclization reaction involving appropriate thioketones and amines.
  • Formation of Ylidene : The ylidene is formed by treating the thiazolidinone with an aldehyde or ketone under acidic or basic conditions.
  • Sulfonamide Formation : The final product is obtained by reacting the ylidene with benzenesulfonyl chloride in the presence of a base.

Anti-inflammatory Activity

Studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, in vivo studies indicated that derivatives showed up to 94.69% inhibition of carrageenan-induced rat paw edema at various time points, suggesting potent anti-inflammatory properties .

Antimicrobial Activity

The antimicrobial efficacy of related benzenesulfonamide derivatives has been extensively evaluated. For example, compounds demonstrated minimum inhibitory concentrations (MIC) against various bacterial strains:

  • Escherichia coli : MIC 6.72 mg/mL
  • Staphylococcus aureus : MIC 6.63 mg/mL
  • Pseudomonas aeruginosa : MIC 6.67 mg/mL
    These findings indicate that the compound may possess broad-spectrum antimicrobial activity .

Antioxidant Activity

The antioxidant potential of this compound has also been assessed, with some derivatives showing comparable activity to standard antioxidants like Vitamin C (IC50 values around 0.3287 mg/mL) . This suggests that these compounds could mitigate oxidative stress-related damage.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazolidinone derivatives. Key findings include:

  • Substituent Effects : The presence of different substituents on the benzene ring significantly influences both anti-inflammatory and antimicrobial activities.
  • Thiazolidinone Core : The thiazolidinone structure appears essential for maintaining biological activity, as modifications can lead to decreased efficacy.
  • Ylidene Configuration : The E/Z configuration of the ylidene moiety plays a critical role in determining the compound's interaction with biological targets.

Case Studies

Several case studies have highlighted the biological activities of thiazolidinone derivatives:

  • Study on Anti-inflammatory Properties :
    • Researchers evaluated a series of thiazolidinones for their ability to inhibit COX enzymes, which are key mediators in inflammation.
    • Results indicated that certain modifications led to enhanced COX inhibition, correlating with increased anti-inflammatory effects .
  • Antimicrobial Evaluation :
    • A comprehensive screening against a panel of bacterial strains revealed that specific structural features contributed to higher antimicrobial potency.
    • Notably, compounds with electron-withdrawing groups on the benzene ring showed improved activity against Gram-positive bacteria .

Properties

IUPAC Name

(NE)-N-(3-cyclohexyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S2/c18-14-11-21-15(17(14)12-7-3-1-4-8-12)16-22(19,20)13-9-5-2-6-10-13/h2,5-6,9-10,12H,1,3-4,7-8,11H2/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRCDZNPVIEJKL-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N\2C(=O)CS/C2=N/S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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